molecular formula C13H6ClF5O3S B3043544 2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate CAS No. 885950-65-2

2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate

Cat. No.: B3043544
CAS No.: 885950-65-2
M. Wt: 372.69 g/mol
InChI Key: HBIDYDWSCOTXFM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with methanesulfonyl chloride in the presence of a base . The reaction is usually carried out under inert atmospheric conditions to prevent any unwanted side reactions. The general reaction scheme is as follows:

C6F5OH+CH3SO2ClC6F5OSO2CH3+HCl\text{C}_6\text{F}_5\text{OH} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{F}_5\text{OSO}_2\text{CH}_3 + \text{HCl} C6​F5​OH+CH3​SO2​Cl→C6​F5​OSO2​CH3​+HCl

In industrial settings, the production of this compound may involve more scalable methods, but the core reaction remains similar. The use of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various organic solvents .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate involves its ability to form stable intermediates and products during chemical reactions. It can form interfacial films on both cathode and anode surfaces in batteries, reducing cell impedance and side reactions . In organic synthesis, it acts as a leaving group, facilitating the formation of new chemical bonds .

Biological Activity

Overview

2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate (CAS Number: 885950-65-2) is an organic compound with the molecular formula C13H6ClF5O3S. It is notable for its unique chemical structure and potential applications in various fields including organic synthesis and proteomics research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 372.69 g/mol
  • Melting Point : 96-98 °C
  • Hazard Classification : Irritant; toxic if ingested or inhaled .

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The methanesulfonate group can act as a leaving group, allowing for the formation of various intermediates that can interact with biological macromolecules such as proteins and nucleic acids.

Key Reactions:

  • Nucleophilic Substitution : The compound can undergo nucleophilic attack leading to the formation of aryl sulfonates.
  • Hydrolysis : In aqueous environments, it hydrolyzes to produce 2,3,4,5,6-pentafluorophenol and methanesulfonic acid.

Organic Synthesis

This compound is utilized in organic synthesis for creating complex molecules. Its reactivity makes it a valuable reagent in the formation of aryl sulfonates and other derivatives.

Proteomics Research

The compound has been employed in proteomics for modifying proteins and peptides. Its fluorinated structure enhances stability and reactivity in biochemical assays.

Comparison with Similar Compounds

Compound NameStructureKey Difference
2,3,4,5,6-Pentafluorophenyl methanesulfonateLacks chlorophenyl groupLess reactive in certain applications
2,3,4,5,6-Pentafluorophenylacetic acidDifferent reactivity profileUsed in acyl derivative synthesis

The presence of both pentafluorophenyl and chlorophenyl groups in the target compound enhances its reactivity and versatility compared to its analogs.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (3-chlorophenyl)methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF5O3S/c14-7-3-1-2-6(4-7)5-23(20,21)22-13-11(18)9(16)8(15)10(17)12(13)19/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIDYDWSCOTXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188546
Record name 2,3,4,5,6-Pentafluorophenyl 3-chlorobenzenemethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-65-2
Record name 2,3,4,5,6-Pentafluorophenyl 3-chlorobenzenemethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 3-chlorobenzenemethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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